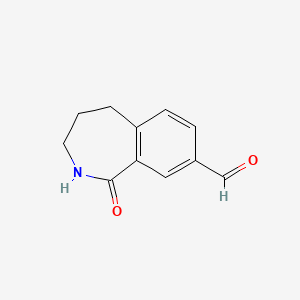

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, containing both a ketone and an aldehyde functional group. Benzazepines and their derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the commercially available 3-phenylpropan-1-amine can be acylated with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to yield the desired benzazepine derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzazepine derivatives depending on the nucleophile used.

Scientific Research Applications

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex benzazepine derivatives.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, benzazepine derivatives have been shown to inhibit enzymes like squalene synthase, which is involved in cholesterol biosynthesis .

Comparison with Similar Compounds

Similar Compounds

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of an aldehyde.

1-oxo-1H-2,3,4,5-tetrahydro-benzofuro[3,2-c]azepine: Contains a fused benzofuran ring.

Uniqueness

1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde is unique due to its specific functional groups (ketone and aldehyde) and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

1-Oxo-2,3,4,5-tetrahydro-1H-2-benzazepine-8-carbaldehyde is a heterocyclic compound belonging to the benzazepine family. Its unique structure, characterized by a seven-membered ring fused with a benzene ring and containing both ketone and aldehyde functional groups, positions it as a compound of interest in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound's IUPAC name is 1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-carbaldehyde. Its molecular formula is C11H11NO2, and it has a molecular weight of approximately 189.21 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions. For instance, benzazepine derivatives are known to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis . This inhibition suggests potential applications in treating hyperlipidemia and related cardiovascular conditions.

Antibacterial and Antifungal Properties

Recent studies have explored the antibacterial and antifungal activities of this compound. In vitro assays indicate that it exhibits significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be within clinically relevant ranges . Additionally, antifungal activity was noted against Candida albicans, suggesting its potential utility in treating fungal infections.

Neuropharmacological Effects

Research into the neuropharmacological effects of benzazepines has highlighted their potential as central nervous system (CNS) agents. For instance, a related study involving iodinated benzazepines demonstrated high binding affinity for CNS D-1 dopamine receptors in rat models . This suggests that this compound may also interact with dopamine pathways, potentially influencing mood and behavior.

Study on Antimicrobial Activity

A case study investigated the antimicrobial properties of 1-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine derivatives. The study utilized various bacterial strains and assessed the compound's efficacy through disk diffusion methods. Results indicated that the compound significantly inhibited bacterial growth compared to control groups .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Neuropharmacological Assessment

Another study focused on the neuropharmacological assessment of benzazepine derivatives similar to our compound. The results showed that these compounds could enhance dopaminergic activity in animal models. Behavioral tests indicated improvements in locomotor activity and reduced anxiety-like behaviors .

Comparison with Related Compounds

To understand the uniqueness of this compound better, we can compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Oxo-2,3,4,5-tetrahydrobenzofuro[3,2-c]azepine | Fused benzofuran ring | Moderate CNS activity |

| 1-Oxo-2,3-dihydrobenzo[b]azepine | Lacks aldehyde group | Limited antibacterial properties |

Properties

IUPAC Name |

1-oxo-2,3,4,5-tetrahydro-2-benzazepine-8-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-7-8-3-4-9-2-1-5-12-11(14)10(9)6-8/h3-4,6-7H,1-2,5H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWBSNBCWKRCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)C=O)C(=O)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.